6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one 6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one
Brand Name: Vulcanchem
CAS No.: 108395-69-3
VCID: VC20788803
InChI: InChI=1S/C23H20O/c24-23-21-11-17-7-3-4-8-18(17)12-22(23)14-20-10-16-6-2-1-5-15(16)9-19(20)13-21/h1-10,21-22H,11-14H2
SMILES: C1C2CC3=CC4=CC=CC=C4C=C3CC(C2=O)CC5=CC=CC=C51
Molecular Formula: C23H20O
Molecular Weight: 312.4 g/mol

6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one

CAS No.: 108395-69-3

Cat. No.: VC20788803

Molecular Formula: C23H20O

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one - 108395-69-3

Specification

CAS No. 108395-69-3
Molecular Formula C23H20O
Molecular Weight 312.4 g/mol
IUPAC Name pentacyclo[12.8.1.03,12.05,10.016,21]tricosa-3,5,7,9,11,16,18,20-octaen-23-one
Standard InChI InChI=1S/C23H20O/c24-23-21-11-17-7-3-4-8-18(17)12-22(23)14-20-10-16-6-2-1-5-15(16)9-19(20)13-21/h1-10,21-22H,11-14H2
Standard InChI Key MWOVBEVAEJDHFU-UHFFFAOYSA-N
SMILES C1C2CC3=CC4=CC=CC=C4C=C3CC(C2=O)CC5=CC=CC=C51
Canonical SMILES C1C2CC3=CC4=CC=CC=C4C=C3CC(C2=O)CC5=CC=CC=C51

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator